![molecular formula C13H18ClNO2S B224538 1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]piperidine](/img/structure/B224538.png)
1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]piperidine, also known as CDMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of sulfonyl-containing compounds, which have been found to exhibit various biological activities.
Mécanisme D'action
1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]piperidine is believed to exert its pharmacological effects by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules. 1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]piperidine has also been found to modulate the activity of ion channels in the nervous system, which may contribute to its anticonvulsant properties.
Effets Biochimiques Et Physiologiques
1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]piperidine has been found to reduce the production of pro-inflammatory molecules such as prostaglandins and cytokines. It has also been shown to decrease the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]piperidine has been found to increase the levels of the neurotransmitter gamma-aminobutyric acid (GABA), which may contribute to its anticonvulsant properties.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]piperidine has several advantages for use in lab experiments. It is relatively easy to synthesize, stable under normal laboratory conditions, and has a low toxicity profile. However, 1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]piperidine has some limitations, such as its limited solubility in water, which may make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]piperidine. One area of interest is the development of 1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]piperidine analogs with improved pharmacological properties. Another area of research is the investigation of 1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]piperidine's potential use in the treatment of neurodegenerative diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]piperidine and its effects on various biological systems.
Méthodes De Synthèse
The synthesis of 1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]piperidine involves the reaction between 4-chloro-2,5-dimethylphenylsulfonyl chloride and piperidine in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields a white solid product that can be purified by recrystallization.
Applications De Recherche Scientifique
1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]piperidine has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. 1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]piperidine has also been investigated for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
Nom du produit |
1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]piperidine |
|---|---|
Formule moléculaire |
C13H18ClNO2S |
Poids moléculaire |
287.81 g/mol |
Nom IUPAC |
1-(4-chloro-2,5-dimethylphenyl)sulfonylpiperidine |
InChI |
InChI=1S/C13H18ClNO2S/c1-10-9-13(11(2)8-12(10)14)18(16,17)15-6-4-3-5-7-15/h8-9H,3-7H2,1-2H3 |
Clé InChI |
CJVFWZITAMCWRT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)N2CCCCC2 |
SMILES canonique |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)N2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



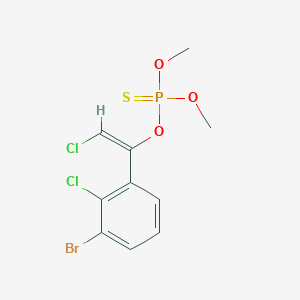
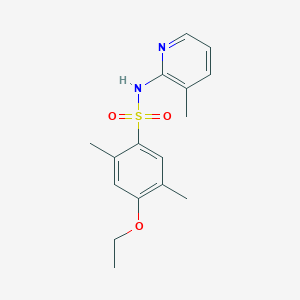
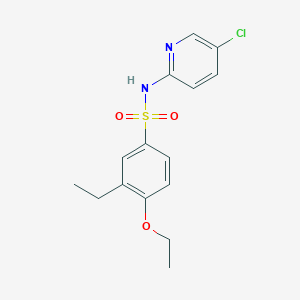
![8-Ethyl-2-(ethylamino)-6-[hydroxy(methoxy)methylidene]-5,8-dihydropteridin-7(6h)-one](/img/structure/B224498.png)
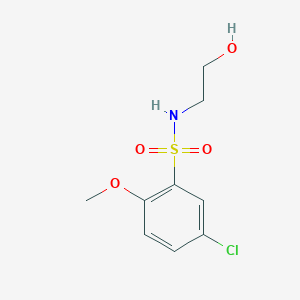
![1-[(5-Bromo-2-ethoxyphenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B224516.png)
![[(Z)-1-Chloro-2-phenylethenyl]benzene](/img/structure/B224521.png)
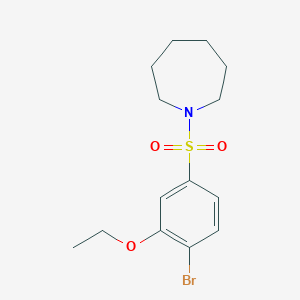


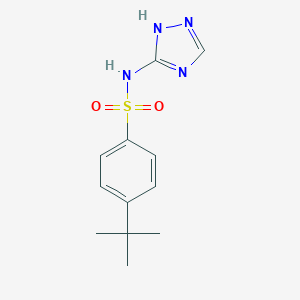


![2-{[(2-Butoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B224606.png)